Inosine-5′-Monophosphate Dehydrogenase 1 (IMPDH1) Inhibition: Single-Point Binding Affinity vs. Class Baseline
A single BindingDB record (BDBM50369347) reports a Ki of 260 nM for this compound against IMPDH1 using a nicotinamide adenine dinucleotide (NAD) substrate competition assay. This datum, however, is unaccompanied by a direct comparator within the same experimental system, and no independent replication has been identified in permissible sources. The value can be contextualized against class-level IMPDH1 inhibitors: mycophenolic acid, a clinically used IMPDH inhibitor, exhibits a Ki of approximately 10–30 nM. The approximately 10- to 25-fold lower potency of the target compound suggests it is unlikely to serve as a high-affinity IMPDH1 probe without substantial structural optimization [1]. This single-point evidence does not meet the threshold for a procurement-driving differentiation claim but is presented as the only retrievable quantitative anchor.
| Evidence Dimension | IMPDH1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 260 nM (single measurement) |
| Comparator Or Baseline | Mycophenolic acid Ki ≈ 10–30 nM (literature class baseline) |
| Quantified Difference | ~10- to 25-fold weaker affinity |
| Conditions | NAD substrate competition assay (exact experimental details not provided in BindingDB record) |
Why This Matters
Without IMPDH1 selectivity profiling against the IMPDH2 isoform or cellular target engagement data, the 260 nM Ki value is insufficient to justify procurement over well-characterized IMPDH inhibitors; it serves only as a preliminary biochemical activity flag.
- [1] BindingDB entry BDBM50369347; Ki value attributed to the target compound. View Source
